Sodium propionate hydrate

Feed preservation Mold inhibition Leavening agent compatibility

Choose sodium propionate hydrate (CAS 6700-17-0) for yeast‑leavened bakery goods where calcium propionate disrupts leavening and potassium sorbate inhibits fermentation. 0.30% formulation delivers 6‑month shelf life with high sensory scores. The defined water content of this hydrate ensures reproducible dry‑blend incorporation, unlike anhydrous grades. Food‑grade GRAS/E281 compliance supports global B2B procurement.

Molecular Formula C3H7NaO3
Molecular Weight 114.08 g/mol
CAS No. 6700-17-0
Cat. No. B152766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium propionate hydrate
CAS6700-17-0
SynonymsPropionic Acid Sodium Salt Hydrate;  Sodium Propionate Hydrate
Molecular FormulaC3H7NaO3
Molecular Weight114.08 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].O.[Na+]
InChIInChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1
InChIKeyHOAUAOBUGFYWMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Propionate Hydrate (CAS 6700-17-0) for Food and Feed Preservation: Core Properties and Regulatory Baseline


Sodium propionate hydrate (CAS 6700-17-0) is the hydrated sodium salt of propionic acid, a short-chain fatty acid widely employed as an antimicrobial preservative in food and feed applications [1]. It occurs as colorless, transparent crystals or a granular, free-flowing, crystalline powder that is deliquescent in moist air . The compound is highly soluble in water (1 g/mL at 25°C), with a 1:10 aqueous solution exhibiting a pH range of 8.0–10.5 [2]. As a Generally Recognized as Safe (GRAS) substance and an approved food additive (E281), sodium propionate functions primarily as a fungistatic and bacteriostatic agent, inhibiting mold growth in baked goods, dairy products, and animal feeds [3]. Its antimicrobial activity is pH-dependent, being most effective under acidic conditions where the undissociated propionic acid form predominates [4].

Sodium Propionate Hydrate vs. Calcium Propionate and Potassium Sorbate: Why Direct Substitution Risks Formulation Failure


Direct substitution of sodium propionate hydrate with alternative propionate salts or other preservative classes is not a straightforward equivalency due to quantifiable differences in antimicrobial potency, pH-dependent activity profiles, and functional interactions within specific matrices [1]. Calcium propionate, while also effective, exhibits a smaller effective dose against molds but can interfere with chemical leavening agents in baked goods, making sodium propionate the preferred choice for yeast-leavened products [2]. Potassium sorbate demonstrates broader antifungal activity, yet it strongly inhibits yeast fermentation, rendering it unsuitable for leavened bakery applications where sodium propionate remains functional [3]. Furthermore, the hydrated form (CAS 6700-17-0) provides a defined water content specification that is critical for precise formulation in dry blend applications, whereas anhydrous grades (CAS 137-40-6) may exhibit variable hygroscopicity during storage [4]. These functional distinctions underscore that a 'propionate' or 'preservative' is not a uniform commodity; selection must be driven by the specific antimicrobial target, food matrix pH, and processing compatibility requirements outlined in the quantitative evidence below.

Sodium Propionate Hydrate: Head-to-Head Quantitative Differentiation Against Key Alternatives


Sodium Propionate Hydrate vs. Calcium Propionate: Superior Mold Inhibition in Feed and Leavened Bakery Applications

In direct comparative assessments, sodium propionate demonstrates superior efficacy as a feed preservative compared to calcium propionate, despite calcium propionate exhibiting a lower effective dose against mold in certain isolated in vitro conditions [1]. The key differentiator lies in application compatibility: calcium propionate significantly reduces the efficacy of chemical leavening agents, whereas sodium propionate does not interfere with leavening action, making it the mandatory choice for yeast-leavened bakery products [2]. This functional incompatibility of calcium propionate in leavened systems represents a critical selection criterion that cannot be overcome by simply adjusting dosage.

Feed preservation Mold inhibition Leavening agent compatibility

Sodium Propionate Hydrate vs. Potassium Sorbate: Extended Shelf Life at Higher Concentrations with Superior Sensory Acceptance

In a controlled shelf-life study of laboratory-processed biscuits, 0.30% sodium propionate and 0.10% potassium sorbate were both superior to untreated controls over a 6-month storage period [1]. Notably, the sodium propionate-treated biscuits achieved the highest overall sensory acceptance score of 4.9 (on a 5-point scale), marginally outperforming the 0.10% potassium sorbate treatment which scored 4.7, and significantly exceeding the control score of 4.1 [2]. While potassium sorbate achieves effective mold inhibition at lower concentrations (0.06% for 6-month protection), its known inhibition of yeast fermentation precludes its use in leavened bakery products, a limitation not shared by sodium propionate [3].

Bakery shelf life Sensory evaluation Mold inhibition

Sodium Propionate Hydrate vs. Propionic Acid: Enhanced Anti-Salmonella Activity at Equivalent pH

A study comparing the growth inhibition of a Salmonella typhimurium poultry isolate revealed a critical, counterintuitive finding: at the same pH level, sodium propionate was significantly more inhibitory to S. typhimurium growth than propionic acid itself [1]. The growth rate was significantly lowered by the addition of 25 mM of either propionate or sodium propionate alone, but the sodium salt form exhibited superior efficacy under pH-controlled conditions (P<0.05) [2]. This indicates that the antimicrobial activity is not solely a function of the undissociated acid concentration, but is influenced by the specific salt form and its interaction with the bacterial cell.

Feed additive Salmonella control Poultry microbiology

Sodium Propionate Hydrate: Quantified Antifungal Potency Against Aspergillus and Penicillium spp.

Sodium propionate demonstrates concentration-dependent inhibition of key spoilage fungi. At a concentration of 0.64%, sodium propionate inhibited the growth of Aspergillus sulphureus NRRL 4077 by 45.45% and Penicillium viridicatum NRRL 3711 [1]. In more acidic conditions (pH 4.5), its efficacy is substantially enhanced, with 0.1% sodium propionate reducing Aspergillus niger conidia germination by 99% in bread matrices, compared to only 42% inhibition at pH 6.0 [2]. The Minimum Inhibitory Concentration (MIC) for sodium propionate against Aspergillus niger is reported as >1000 ppm [3]. While potassium sorbate is generally more effective at preventing ochratoxin A production at pH 4.5, sodium propionate ranks second among tested antimicrobial food additives, outperforming methyl paraben and sodium bisulfite [4].

Antifungal activity Minimum Inhibitory Concentration Mycotoxin prevention

Sodium Propionate Hydrate: Comparative MIC90 Against Dermatophytes and Relative Potency Ranking

In a comparative antifungal susceptibility study against phytopathogenic fungi including Aspergillus flavus, A. niger, Penicillium citrinum, and Rhizopus stolonifer, the antifungal potency of sodium propionate was ranked fourth among five tested agents [1]. The potency order was: Terbinafine HCl > Fluconazole > Ketoconazole > Sodium propionate > Griseofulvin [2]. Against dermatophytes (Trichophyton spp., Microsporum spp.), sodium propionate exhibits an MIC90 of 512 μg/mL, indicating specific activity against skin fungi but poor efficacy against Candida spp. [3]. This places sodium propionate as a milder, non-prescription alternative suitable for superficial mycoses, with a clinical cure rate for tinea pedis of 45-50% over 4 weeks, compared to 80-85% for terbinafine 1% over 1 week [4].

Antifungal susceptibility Dermatophyte infections Topical formulations

Sodium Propionate Hydrate: Absence of Hypocholesterolemic Effect Compared to Propionic Acid

In a controlled rat study comparing the hypocholesterolemic effects of propionic acid and sodium propionate, a key differential was observed. Rats fed a cholesterol-free, casein diet received twice-daily infusions of 0.5 mL of 100 mM solutions into the stomach or cecum [1]. Propionic acid moderated the increase in plasma cholesterol caused by the casein diet, whereas sodium propionate did not exhibit this effect [2]. This indicates that the salt form does not confer the same metabolic activity as the free acid in this specific physiological context, likely due to differences in absorption kinetics or intracellular metabolism.

Metabolic effects Plasma cholesterol In vivo pharmacology

Sodium Propionate Hydrate: Validated Application Scenarios Based on Quantitative Evidence


Leavened Bakery Products: Mold Prevention Without Yeast Inhibition

Sodium propionate hydrate is the preservative of choice for yeast-leavened bakery goods such as bread, rolls, and buns. Unlike calcium propionate, which interferes with chemical leavening agents, and potassium sorbate, which inhibits yeast fermentation, sodium propionate effectively inhibits mold growth (e.g., Aspergillus and Penicillium spp.) without compromising dough rise or product volume [1]. Formulation at 0.30% provides 6-month shelf life with high sensory acceptance (score 4.9/5.0) [2]. Optimal activity is achieved in the slightly acidic pH range typical of fermented doughs [3].

Poultry and Swine Feed Preservation: Salmonella Control and High-Moisture Grain Stability

For animal feed applications, sodium propionate hydrate offers quantifiable advantages over propionic acid in controlling Salmonella typhimurium at equivalent pH levels [4]. The EFSA has established safe maximum levels of propionic acid for poultry at 10 g/kg complete feed and for pigs at 30 g/kg complete feed, with corresponding safe concentrations in drinking water of 4 and 10 g/L, respectively [5]. As a feed preservative, sodium propionate is efficacious in preserving high-moisture grains (excluding maize kernels) at a minimum dose of 3,000 mg/kg cereal, and maize kernels at a minimum dose of 13,000 mg/kg [6].

Topical Antifungal Formulations: OTC Dermatophyte Treatment

Sodium propionate hydrate is formulated at 5% concentration in topical creams and ointments for the treatment of superficial dermatophyte infections (e.g., tinea pedis, tinea cruris). Its MIC90 of 512 μg/mL against Trichophyton and Microsporum species defines its specific spectrum of activity, with poor efficacy against Candida [7]. While less potent than prescription azoles or allylamines (clinical cure rate 45-50% over 4 weeks), its favorable safety profile and OTC status make it suitable for mild, uncomplicated cases [8].

Acidic Food Matrices: Maximized Antifungal Potency at Low pH

The antifungal activity of sodium propionate hydrate is highly pH-dependent, with efficacy dramatically enhanced under acidic conditions. At pH 4.5, 0.1% sodium propionate achieves 99% inhibition of Aspergillus niger conidia germination in bread matrices, compared to only 42% inhibition at pH 6.0 [9]. This pH-activity relationship dictates that sodium propionate hydrate is optimally deployed in acidic food matrices such as sourdough breads, fermented dairy products, and fruit-based fillings, where the undissociated propionic acid concentration is maximized .

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